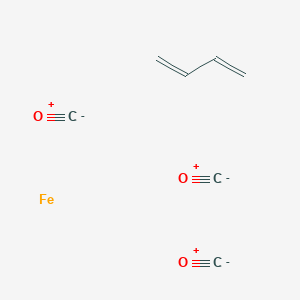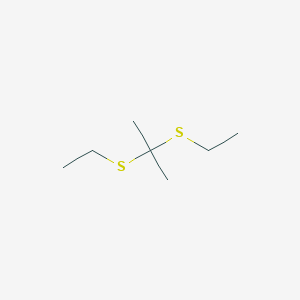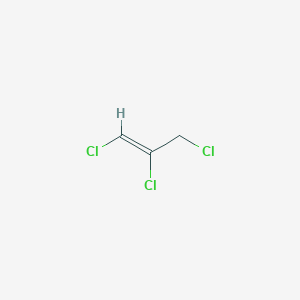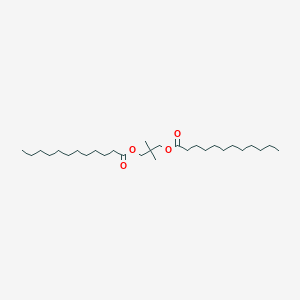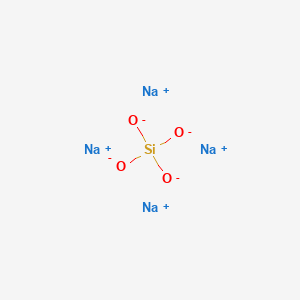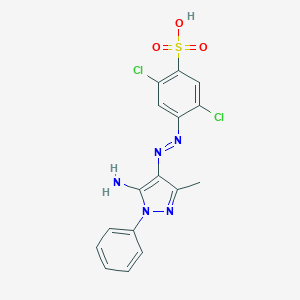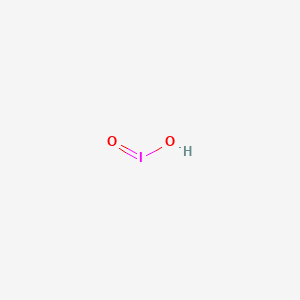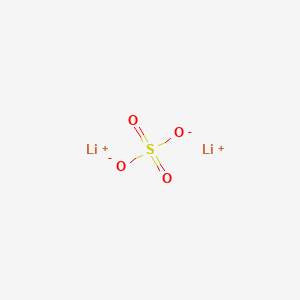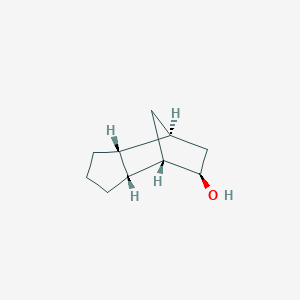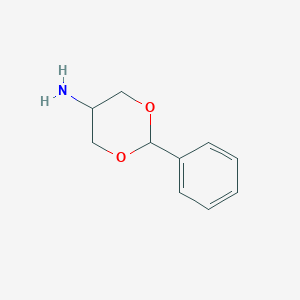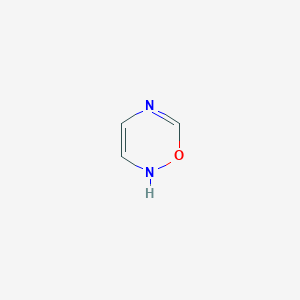
2H-1,2,5-Oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,5-Oxadiazine, also known as 1,2,5-oxadiazole, is a heterocyclic organic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. It has been widely studied for its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 2H-2H-1,2,5-Oxadiazinezine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-2H-1,2,5-Oxadiazinezine can have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-2H-1,2,5-Oxadiazinezine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be modified to produce a range of derivatives with different properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 2H-2H-1,2,5-Oxadiazinezine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring its potential applications in the field of materials science, where it could be used to develop new polymers and other materials with unique properties. Additionally, there is ongoing research into the potential environmental impacts of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 2H-2H-1,2,5-Oxadiazinezine can be achieved through various methods, including the reaction of hydrazine with carboxylic acid derivatives or the reaction of nitriles with hydrazine. One of the most commonly used methods involves the reaction of hydrazine hydrate with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
2H-1,2,5-Oxadiazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a scaffold for the development of new drugs.
Propriétés
Numéro CAS |
14271-57-9 |
|---|---|
Nom du produit |
2H-1,2,5-Oxadiazine |
Formule moléculaire |
C3H4N2O |
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
2H-1,2,5-oxadiazine |
InChI |
InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H |
Clé InChI |
DGTQLIRLDYOSQF-UHFFFAOYSA-N |
SMILES |
C1=CN=CON1 |
SMILES canonique |
C1=CN=CON1 |
Synonymes |
2H-1,2,5-Oxadiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



